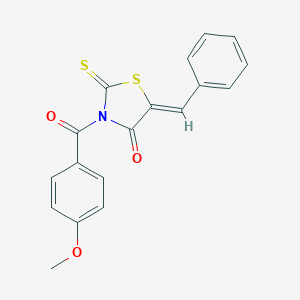
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a chemical compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which makes it a valuable tool for studying the role of PKC in various biological processes.
Wirkmechanismus
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole inhibits this compound by binding to the regulatory domain of the enzyme. This prevents the activation of this compound by diacylglycerol (DAG) and calcium ions, which are required for this compound activation. As a result, downstream signaling pathways that are dependent on this compound activity are inhibited.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. This compound is involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, the inhibition of this compound by this compound can have various effects depending on the specific biological system being studied.
Vorteile Und Einschränkungen Für Laborexperimente
The primary advantage of using 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole in lab experiments is its specificity for this compound. This allows researchers to study the specific role of this compound in various biological processes without affecting other signaling pathways. However, there are also limitations to using this compound. For example, this compound is a complex family of enzymes with multiple isoforms, and this compound may not inhibit all isoforms equally. Additionally, the inhibition of this compound by this compound may have off-target effects that are not fully understood.
Zukünftige Richtungen
There are several future directions for research involving 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole. One area of interest is the development of more specific this compound inhibitors that can target individual isoforms of the enzyme. Another area of research is the investigation of the downstream effects of this compound inhibition in various biological systems. Finally, the use of this compound in combination with other inhibitors or drugs may provide new insights into the complex signaling pathways that regulate cellular processes.
Synthesemethoden
The synthesis of 2-ethyl-1-(mesitylsulfonyl)-1H-imidazole involves the reaction of mesitylsulfonyl chloride with 2-ethylimidazole in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The purity of the product can be improved by recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-ethyl-1-(mesitylsulfonyl)-1H-imidazole is a widely used tool in scientific research. It is primarily used as a this compound inhibitor, which allows researchers to study the role of this compound in various biological processes. This compound is a family of serine/threonine kinases that play a critical role in signal transduction pathways. By inhibiting this compound, researchers can investigate the downstream effects of this compound activation or inhibition.
Eigenschaften
Molekularformel |
C14H18N2O2S |
|---|---|
Molekulargewicht |
278.37 g/mol |
IUPAC-Name |
2-ethyl-1-(2,4,6-trimethylphenyl)sulfonylimidazole |
InChI |
InChI=1S/C14H18N2O2S/c1-5-13-15-6-7-16(13)19(17,18)14-11(3)8-10(2)9-12(14)4/h6-9H,5H2,1-4H3 |
InChI-Schlüssel |
SQDDUQZMJWNWMY-UHFFFAOYSA-N |
SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Kanonische SMILES |
CCC1=NC=CN1S(=O)(=O)C2=C(C=C(C=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



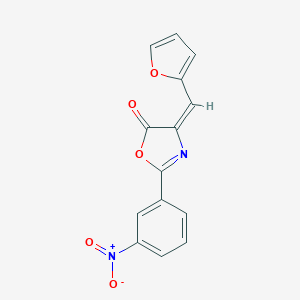
![(5E)-2-(4-nitrophenyl)-5-[(3-nitrophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273911.png)
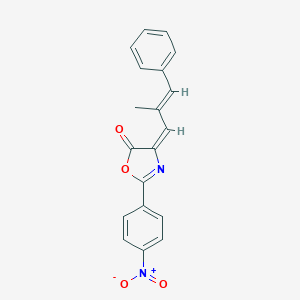
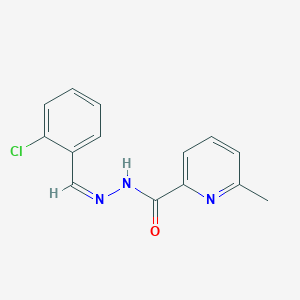
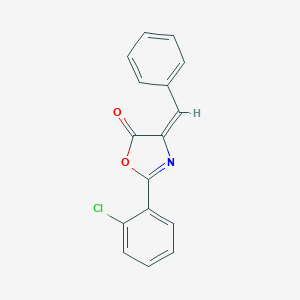
![butyl 5-[(2,2,3,3,4,4,4-heptafluorobutanoyl)amino]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B273918.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenecarbohydrazonoyl bromide](/img/structure/B273919.png)
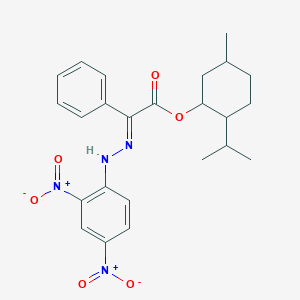
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)
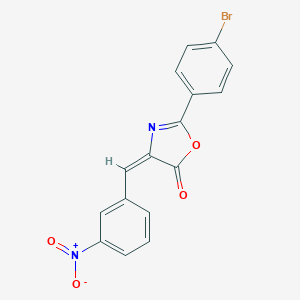
![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
